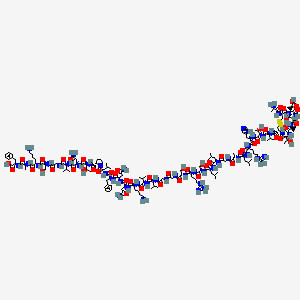
Procalcitonin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Procalcitonin is a peptide precursor of the hormone calcitonin, which is involved in calcium homeostasis. It is composed of 116 amino acids and is produced by parafollicular cells (C cells) of the thyroid and by neuroendocrine cells of the lung and intestine . This compound levels in the bloodstream rise significantly in response to a pro-inflammatory stimulus, especially of bacterial origin, making it a valuable biomarker for bacterial infections and sepsis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Procalcitonin is synthesized from its precursor, prethis compound, through a series of proteolytic cleavages. The CALC-1 gene, located on chromosome 11, encodes prethis compound, which undergoes sequential cleavage to produce this compound and eventually calcitonin .
Industrial Production Methods: Industrial production of this compound typically involves recombinant DNA technology. The gene encoding this compound is inserted into a suitable expression vector, which is then introduced into a host cell (such as E. coli or yeast). The host cells are cultured under optimal conditions to express this compound, which is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Procalcitonin undergoes proteolytic cleavage to form calcitonin. This process involves the action of endopeptidases that cleave specific peptide bonds within the this compound molecule .
Common Reagents and Conditions: The cleavage of this compound to calcitonin typically requires specific enzymes (endopeptidases) and occurs under physiological conditions within the body .
Major Products: The primary product of this compound cleavage is calcitonin, a hormone that plays a crucial role in calcium and phosphate metabolism .
Scientific Research Applications
Procalcitonin has a wide range of applications in scientific research, particularly in the fields of medicine and biology:
Medical Diagnostics: this compound is a highly sensitive biomarker for bacterial infections and sepsis.
Sepsis Management: this compound levels are used to assess the severity of sepsis and guide treatment decisions in critically ill patients.
Antibiotic Stewardship: this compound-guided protocols help reduce unnecessary antibiotic use by distinguishing bacterial infections from viral infections.
Inflammatory Conditions: this compound is studied for its role in various inflammatory conditions and its potential as a marker for other diseases.
Mechanism of Action
Procalcitonin exerts its effects primarily through its role as a precursor to calcitonin. Under normal physiological conditions, this compound is cleaved to form calcitonin, which is involved in calcium homeostasis. during bacterial infections, this compound levels rise significantly without being converted to calcitonin . This increase is mediated by inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which induce the expression of the CALC-1 gene .
Comparison with Similar Compounds
Procalcitonin belongs to the calcitonin superfamily of peptides. Similar compounds include:
Calcitonin: A hormone involved in calcium and phosphate metabolism.
Calcitonin Gene-Related Peptide (CGRP): A neuropeptide involved in vasodilation and pain transmission.
Amylin: A peptide hormone co-secreted with insulin by pancreatic beta cells.
This compound is unique in its role as a biomarker for bacterial infections and sepsis, distinguishing it from other members of the calcitonin superfamily .
Properties
CAS No. |
83652-28-2 |
|---|---|
Molecular Formula |
C163H266N50O50S2 |
Molecular Weight |
3790.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-19-[[(2S)-2-aminopropanoyl]amino]-16-(carboxymethyl)-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C163H266N50O50S2/c1-73(2)52-96(185-116(225)65-178-130(231)82(18)182-138(239)97(53-74(3)4)191-136(237)94(44-35-49-175-162(170)171)187-141(242)100(57-91-62-174-72-181-91)197-158(259)128(88(24)220)212-155(256)123(79(13)14)206-150(251)110-71-265-264-70-109(202-129(230)81(17)166)149(250)196-104(61-119(228)229)146(247)210-125(85(21)217)156(257)184-84(20)132(233)209-126(86(22)218)159(260)203-110)139(240)192-98(54-75(5)6)140(241)201-108(69-216)148(249)189-95(45-36-50-176-163(172)173)137(238)200-106(67-214)133(234)179-63-115(224)177-64-118(227)204-121(77(9)10)154(255)207-122(78(11)12)153(254)190-93(43-32-34-48-165)135(236)194-101(58-112(167)221)143(244)195-102(59-113(168)222)142(243)193-99(55-89-38-27-25-28-39-89)144(245)208-124(80(15)16)160(261)213-51-37-46-111(213)151(252)211-127(87(23)219)157(258)198-103(60-114(169)223)145(246)205-120(76(7)8)152(253)180-66-117(226)186-107(68-215)147(248)188-92(42-31-33-47-164)134(235)183-83(19)131(232)199-105(161(262)263)56-90-40-29-26-30-41-90/h25-30,38-41,62,72-88,92-111,120-128,214-220H,31-37,42-61,63-71,164-166H2,1-24H3,(H2,167,221)(H2,168,222)(H2,169,223)(H,174,181)(H,177,224)(H,178,231)(H,179,234)(H,180,253)(H,182,239)(H,183,235)(H,184,257)(H,185,225)(H,186,226)(H,187,242)(H,188,248)(H,189,249)(H,190,254)(H,191,237)(H,192,240)(H,193,243)(H,194,236)(H,195,244)(H,196,250)(H,197,259)(H,198,258)(H,199,232)(H,200,238)(H,201,241)(H,202,230)(H,203,260)(H,204,227)(H,205,246)(H,206,251)(H,207,255)(H,208,245)(H,209,233)(H,210,247)(H,211,252)(H,212,256)(H,228,229)(H,262,263)(H4,170,171,175)(H4,172,173,176)/t81-,82-,83-,84-,85+,86+,87+,88+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,120-,121-,122-,123-,124-,125-,126-,127-,128-/m0/s1 |
InChI Key |
PBGNJGVTFINXOG-XJVRLEFXSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CC(=O)O)NC(=O)[C@H](C)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O)[C@@H](C)O |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)O)NC(=O)C(C)N)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)N4CCCC4C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC5=CC=CC=C5)C(=O)O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


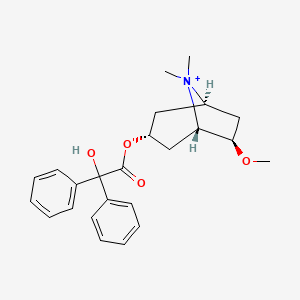
![sodium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-1-[4-(hydroxymethylsulfamoyl)anilino]hexane-1-sulfonate](/img/structure/B10859473.png)
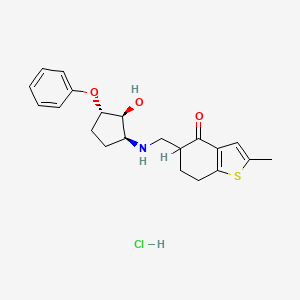
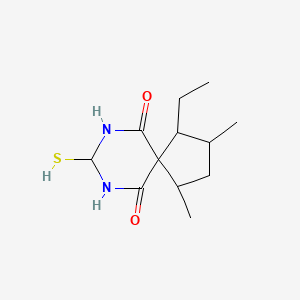

![5-[[[(1R,2R)-2-hydroxy-3-phenoxycyclopentyl]amino]methyl]-2-methyl-6,7-dihydro-5H-1-benzothiophen-4-one;hydrochloride](/img/structure/B10859517.png)
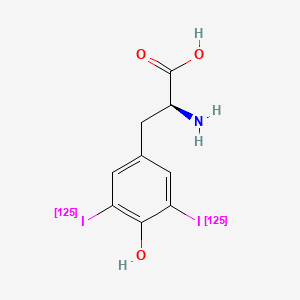
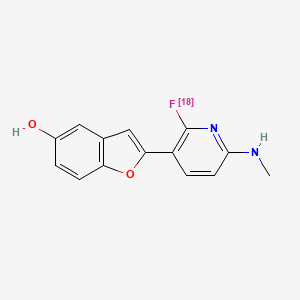
![1-(4-Hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl)-6-methylheptan-3-one](/img/structure/B10859552.png)
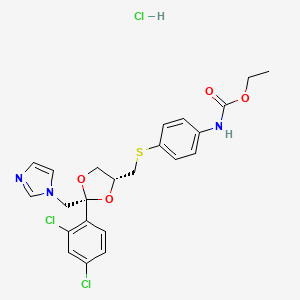
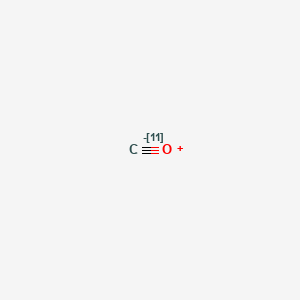


![N-[[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide;hydrochloride](/img/structure/B10859577.png)
